
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as BPTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood. However, studies have suggested that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may also induce oxidative stress and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
実験室実験の利点と制限
One of the main advantages of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide also exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations may hinder the development of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide as a viable drug candidate.
将来の方向性
Despite the limitations of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, there are several future directions for its research and development. One potential direction is the modification of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide to improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide with other anticancer or antimicrobial agents. Furthermore, the potential applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide in other fields, such as materials science and environmental science, should also be explored. Overall, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. Despite these limitations, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
合成法
The synthesis of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 2-benzylphenylhydrazine and 2,4-dimethylbenzaldehyde with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide.
科学的研究の応用
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its use as a potential anticancer agent. Studies have shown that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
特性
IUPAC Name |
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-17-13-14-23(18(2)15-17)29-27-19(3)24(28-29)25(30)26-22-12-8-7-11-21(22)16-20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWKJLZQASCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
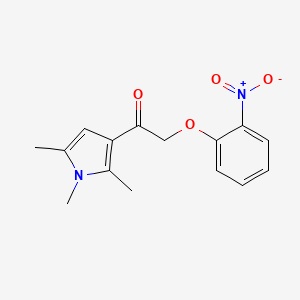
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
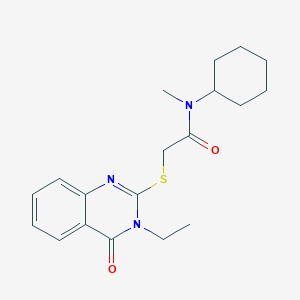

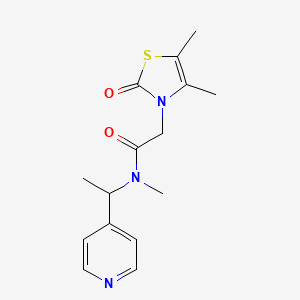
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
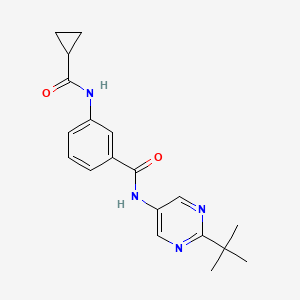
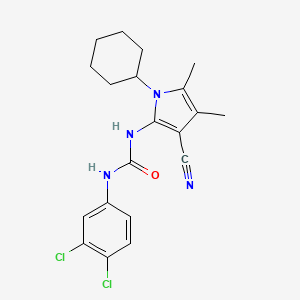
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)